2,3-Dichloropyridine

Regioselective synthesis Organolithium chemistry Pyridine functionalization

2,3-Dichloropyridine (CAS 2402-77-9) is a dihalogenated pyridine derivative, existing as a white to off-white crystalline solid with a melting point of 64–70 °C. Characterized by two chlorine atoms at the 2- and 3-positions of the pyridine ring, this electronic and steric arrangement confers distinct and predictable regioselective reactivity.

Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
CAS No. 2402-77-9
Cat. No. B146566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropyridine
CAS2402-77-9
Synonyms2,3-dichloropyridine
Molecular FormulaC5H3Cl2N
Molecular Weight147.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)Cl
InChIInChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H
InChIKeyMAKFMOSBBNKPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropyridine CAS 2402-77-9: Core Properties and Industrial Positioning


2,3-Dichloropyridine (CAS 2402-77-9) is a dihalogenated pyridine derivative, existing as a white to off-white crystalline solid with a melting point of 64–70 °C . Characterized by two chlorine atoms at the 2- and 3-positions of the pyridine ring, this electronic and steric arrangement confers distinct and predictable regioselective reactivity [1]. It serves as a critical intermediate in the large-scale synthesis of the billion-dollar insecticide chlorantraniliprole [2] and enables orthogonal cross-coupling strategies for constructing complex 2,3-substituted pyridines [3], anchoring its strategic value in both agrochemical and pharmaceutical supply chains.

Why 2,3-Dichloropyridine Cannot Be Replaced by Other Dichloropyridine Isomers


Substituting 2,3-dichloropyridine with its positional isomers (e.g., 2,5- or 2,6-dichloropyridine) fundamentally alters or derails synthetic outcomes due to divergent electronic environments and steric constraints. The adjacency of the two chlorine atoms in the 2,3-isomer creates a unique electronic landscape that directs electrophilic, nucleophilic, and metal-catalyzed reactions with singular regioselectivity [1]. For example, while 2,3-dichloropyridine undergoes deprotonation exclusively at the 4-position, 2,5- and 3,4-isomers exhibit variable, reagent-dependent site selectivity that compromises synthetic reproducibility [1]. Similarly, the specific substitution pattern of 2,3-dichloropyridine is essential for accessing the pharmacophore of chlorantraniliprole; alternative isomers cannot serve as direct precursors due to divergent reactivity pathways [2]. This positional specificity dictates that substitution without rigorous re-validation of entire synthetic sequences is technically unsound and carries high risk of process failure.

Quantitative Evidence: Differentiating 2,3-Dichloropyridine from its Closest Analogs


Regioselective Deprotonation: Exclusive 4-Position Reactivity vs. Isomeric Mixtures

2,3-Dichloropyridine exhibits a uniquely predictable reactivity profile in organometallic reactions. When subjected to strong bases like lithium diisopropylamide (LDA), it undergoes deprotonation exclusively at the 4-position [1]. This stands in stark contrast to its closest isomers, such as 2,5- and 3,4-dichloropyridine, which display reagent-dependent site selectivity, leading to mixtures of regioisomers and complicating downstream purification [1]. This deterministic behavior is a direct consequence of the specific 2,3-dichloro substitution pattern.

Regioselective synthesis Organolithium chemistry Pyridine functionalization

Synthesis of Chlorantraniliprole: Documented Yield from 2,3-Dichloropyridine

2,3-Dichloropyridine is the unequivocal and industrially validated starting material for the synthesis of chlorantraniliprole, a leading diamide insecticide [1]. A published synthetic route details a multi-step sequence commencing from 2,3-dichloropyridine, culminating in a total yield of 36.3% for the final active ingredient, with a purity exceeding 95% as determined by HPLC [2]. Alternative dichloropyridine isomers are not documented as viable starting materials for this established route, underscoring the non-interchangeable nature of the 2,3-substitution pattern for this high-value application.

Agrochemical synthesis Insecticide intermediate Process chemistry

Orthogonal Cross-Coupling: Enabling 2,3-Substituted Pyridine Synthesis

The 2,3-dichloro substitution pattern is essential for the orthogonal cross-coupling strategy that allows for the sequential and regioselective introduction of different aryl or alkyl groups at the 2- and 3-positions of the pyridine ring [1]. Using 2,3-dichloropyridine, researchers achieved full control over regioselectivity, enabling the synthesis of either 2-aryl/alkylamino-3-aryl or 3-aryl/alkylamino-2-aryl pyridines in a straightforward manner [1]. In contrast, other dichloropyridine isomers (e.g., 2,5- or 2,6-) offer different, and often less predictable, regiochemical outcomes, requiring more complex catalyst systems or leading to mixtures of products [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Orthogonal synthesis

Procurement-Driven Application Scenarios for 2,3-Dichloropyridine


Large-Scale Manufacture of Chlorantraniliprole and Cyantraniliprole

2,3-Dichloropyridine is the indispensable starting material for the industrial synthesis of chlorantraniliprole, a blockbuster insecticide with a unique mode of action (ryanodine receptor modulator) [1]. The established synthetic route, which proceeds via hydrazine, cyclization, bromination, and subsequent steps, delivers the final active ingredient with a total yield of 36.3% [2]. Procurement of high-purity 2,3-dichloropyridine is therefore a critical supply chain requirement for any agrochemical company producing or developing diamide insecticides. Substitution with another isomer is not feasible as it would break the synthetic pathway, necessitating a complete re-invention of the process.

Synthesis of 2,3-Disubstituted Pyridine Libraries for Drug Discovery

In medicinal chemistry, the 2,3-disubstituted pyridine motif is a common pharmacophore. 2,3-Dichloropyridine provides a privileged entry point for the parallel or sequential introduction of diverse aryl, heteroaryl, or amino groups at the 2- and 3-positions with complete regiocontrol [3]. The ability to execute orthogonal cross-coupling sequences (e.g., Suzuki-Miyaura at C-2 followed by Buchwald-Hartwig amination at C-3) allows for the rapid exploration of chemical space and the generation of focused compound libraries. This specific reactivity profile makes 2,3-dichloropyridine the definitive starting material for any medicinal chemistry project targeting 2,3-disubstituted pyridines, justifying its selection over less predictable isomers.

Selective Functionalization for Advanced Pyridine Intermediates

The exclusive deprotonation of 2,3-dichloropyridine at the 4-position offers a robust and reproducible entry point for introducing electrophiles at the C-4 site, while leaving the 2- and 3-chloro substituents intact for further manipulation [4]. This unique selectivity allows chemists to sequentially functionalize the pyridine core in a predictable and high-yielding manner, which is essential for the construction of complex, polysubstituted pyridine scaffolds found in both pharmaceuticals and advanced materials. For laboratories and manufacturers requiring such precise molecular editing, 2,3-dichloropyridine offers a level of synthetic control that its regioisomeric counterparts cannot reliably provide.

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